2-Hydrazino-5-(methoxymethyl)pyridine CAS number and identifiers
2-Hydrazino-5-(methoxymethyl)pyridine CAS number and identifiers
This guide is structured as a high-level technical whitepaper for research and development professionals. It addresses the synthesis, characterization, and application of 2-Hydrazino-5-(methoxymethyl)pyridine , a specialized heterocyclic building block often generated in situ or via custom synthesis for medicinal chemistry campaigns.
Synthesis, Characterization, and Medicinal Chemistry Applications[1]
Executive Summary & Identity
2-Hydrazino-5-(methoxymethyl)pyridine is a functionalized pyridine derivative utilized primarily as a transient intermediate in the synthesis of fused heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines . Its structural combination of a nucleophilic hydrazine moiety and a methoxymethyl side chain makes it a valuable scaffold for developing kinase inhibitors and other bioactive small molecules where solubility and hydrogen-bonding potential are critical.
Due to its high reactivity and tendency to oxidize or cyclize, this compound is frequently synthesized on-demand rather than stored as a bulk commodity.
Chemical Identifiers & Properties
| Property | Detail |
| Systematic Name | 2-Hydrazinyl-5-(methoxymethyl)pyridine |
| Common Name | 2-Hydrazino-5-(methoxymethyl)pyridine |
| CAS Number | Not formally assigned in major public registries (See Precursors below) |
| Molecular Formula | |
| Molecular Weight | 153.18 g/mol |
| SMILES | COCC1=CN=C(NN)C=C1 |
| InChI Key | Predicted:XJKJHILCYUUVSJ-UHFFFAOYSA-N (Analogous) |
| Appearance | Typically a viscous yellow oil or low-melting solid (hygroscopic) |
Key Precursors (Commercial Anchors)
Since the target hydrazine is often non-cataloged, procurement relies on its stable halo-precursors:
-
Precursor A (Chloro-): 2-Chloro-5-(methoxymethyl)pyridine (CAS: 1016534-59-0 )[1]
-
Precursor B (Bromo-): 2-Bromo-5-(methoxymethyl)pyridine (CAS: 708273-70-5 )[2][3][4][5]
Synthesis & Production Protocols
Mechanistic Rationale
The synthesis relies on a Nucleophilic Aromatic Substitution (
-
Reagent Choice: Hydrazine hydrate (
) is used in large excess (5–10 equivalents). -
Why Excess? To prevent the formation of the symmetrical dimer bis(5-(methoxymethyl)pyridin-2-yl)hydrazine , where the newly formed product attacks another molecule of the starting material.
-
Solvent: Ethanol or n-Butanol. High-boiling alcohols are preferred if the chloride precursor is used, as it is less reactive than the bromide.
Protocol: Synthesis from 2-Chloro-5-(methoxymethyl)pyridine
Safety Note: Hydrazine hydrate is a potent carcinogen and skin sensitizer. Perform all operations in a fume hood.
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-5-(methoxymethyl)pyridine (1.0 eq) in Ethanol (5 volumes).
-
Addition: Add Hydrazine Hydrate (80% or 64% aq.) (10.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80–85 °C) .
-
Validation: Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (
) should disappear, replaced by a lower polar spot (hydrazine adduct). -
Time: Typically 4–12 hours depending on scale.
-
-
Work-up:
-
Cool to room temperature.[6]
-
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Critical Step: Azeotrope the residue with toluene (
) to remove trace hydrazine hydrate.
-
-
Isolation: The residue is often used directly (crude) for the next step. If purification is required, recrystallize from cold ether/hexanes or perform rapid flash chromatography (amine-functionalized silica).
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for 2-Hydrazino-5-(methoxymethyl)pyridine via nucleophilic aromatic substitution.
Medicinal Chemistry Applications
This compound serves as a "linchpin" intermediate. The hydrazine tail is a versatile handle for constructing fused ring systems.
Primary Application: Triazolopyridine Synthesis
The most common utility is cyclization with carboxylic acids or orthoesters to form [1,2,4]triazolo[4,3-a]pyridines . This scaffold is bioisosteric with quinolines and is widely found in:
-
p38 MAP Kinase Inhibitors: For anti-inflammatory indications.
-
c-Met Inhibitors: For oncology.
Reaction Pathway:
-
Acylation: Reaction with an acid chloride (
) or acid ( ) to form the hydrazide. -
Cyclodehydration: Heating with
or in high-boiling solvent closes the ring.
Application Logic Diagram
Figure 2: Divergent synthetic utility of the hydrazine intermediate in drug discovery.
Analytical Characterization
To validate the identity of the synthesized material, the following spectroscopic signatures are expected.
| Technique | Expected Signal / Observation |
| LC-MS (ESI+) | [M+H] |
| TLC | Highly polar. Stains dark red/purple with Ninhydrin (due to free -NH |
Handling & Safety Protocols
Hazard Class: Hydrazine derivatives are generally toxic and potential mutagens.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound is prone to oxidation (turning dark brown) upon air exposure.
-
Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless intended for reaction).
-
Disposal: Quench excess hydrazine residues with dilute hypochlorite (bleach) solution before disposal to convert to nitrogen gas.
References
-
Preparation of 2-hydrazinopyridines: ChemicalBook. "2-Hydrazinopyridine synthesis methods." Accessed March 2026. Link
-
Precursor Data (2-Chloro-5-(methoxymethyl)pyridine): Sigma-Aldrich. "Product 108092 Specification Sheet." Accessed March 2026. Link
-
Precursor Data (2-Bromo-5-(methoxymethyl)pyridine): AChemBlock. "Catalog ID N25975 Data." Accessed March 2026. Link
-
Medicinal Chemistry Context: National Institutes of Health (PMC). "Hydrazides as Powerful Tools in Medicinal Chemistry." Accessed March 2026. Link
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Bromo-5-(methoxymethyl)pyridine 95% | CAS: 708273-70-5 | AChemBlock [achemblock.com]
- 3. 2-Bromo-5-methoxymethyl-pyridine|CAS 708273-70-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. 2-bromo-5-(triisopropoxysilyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromo-5-methoxymethyl-pyridine - CAS:708273-70-5 - 孚可科技(上海)有限公司 [forcbio.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
